molecular formula C10H22N2 B2747582 Methyl[4-(piperidin-1-yl)butyl]amine CAS No. 195201-08-2

Methyl[4-(piperidin-1-yl)butyl]amine

Cat. No. B2747582
CAS RN: 195201-08-2
M. Wt: 170.3
InChI Key: SPFMYUNNXGYYIF-UHFFFAOYSA-N
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Description

“Methyl[4-(piperidin-1-yl)butyl]amine” is a chemical compound with the CAS Number: 195201-08-2 . Its IUPAC name is N-methyl-4-(1-piperidinyl)-1-butanamine . It is a liquid at room temperature .


Synthesis Analysis

Piperidine derivatives, such as “Methyl[4-(piperidin-1-yl)butyl]amine”, are among the most important synthetic fragments for designing drugs . They are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “Methyl[4-(piperidin-1-yl)butyl]amine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“Methyl[4-(piperidin-1-yl)butyl]amine” is a liquid at room temperature . Its molecular weight is 170.3 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Safety and Hazards

“Methyl[4-(piperidin-1-yl)butyl]amine” is classified as a skin irritant (Category 2), eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to wear eye protection/face protection when handling this compound .

properties

IUPAC Name

N-methyl-4-piperidin-1-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-11-7-3-6-10-12-8-4-2-5-9-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMYUNNXGYYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[4-(piperidin-1-yl)butyl]amine

CAS RN

195201-08-2
Record name methyl[4-(piperidin-1-yl)butyl]amine
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